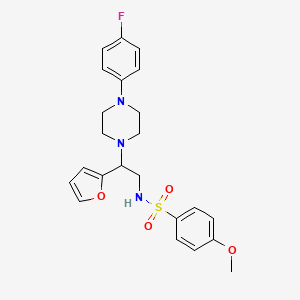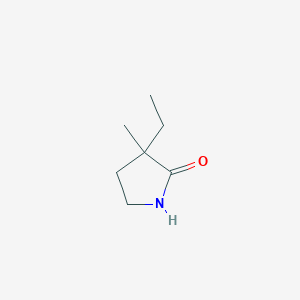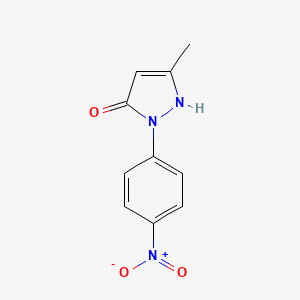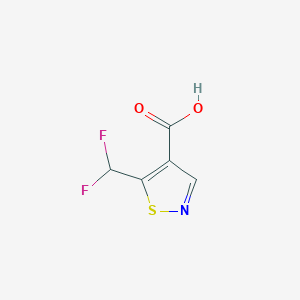![molecular formula C13H10F3N3O2 B2506576 2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide CAS No. 477862-81-0](/img/structure/B2506576.png)
2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novel Synthesis and Antitumor Evaluation
The study presented in paper focuses on the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthesis process involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, leading to the formation of the key precursor. This precursor then undergoes various reactions, including dipolar cyclization and dinucleophilic-bielectrophilic attack, to produce a diverse set of products with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The antitumor activities of these compounds were evaluated against three human cancer cell lines, showing significant inhibitory effects.
Synthon in Heterocyclic Synthesis
Paper reviews the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for the synthesis of polyfunctionalized heterocyclic compounds. The paper discusses the synthesis, reactivity, and various reactions of this compound, highlighting its importance as a synthon in the creation of complex heterocyclic structures.
Mechanism of Formation of 4-Aminoisoxazoles
Papers and provide a theoretical study on the mechanism of formation of 4-aminoisoxazoles. The research includes a conformational analysis of substituted oximinonitriles, such as 2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide, using computational methods like DFT, HF, and MP2. The structure of the compound in the crystal was found to be in good agreement with its conformation in solution, as determined by the B3LYP/6-311++G(d,p) density functional method.
Synthesis and Anticancer Activity of Thiazolidin Derivatives
Paper describes the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds were prepared through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters. The derivatives exhibited potent and selective cytotoxic effects against leukemia cell lines, showcasing their potential as anticancer agents.
Synthesis and Characterization of Fluorophenoxy Acetamides
In paper , the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides are reported. These compounds were synthesized using 3-fluoro-4-cyanophenol as the primary compound and were characterized by elemental analysis, IR, and 1H NMR, confirming their proposed structures.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Compounds similar to "2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide" have been utilized in the synthesis of a wide range of heterocyclic compounds. For instance, cyanoacetamide derivatives have been employed in the synthesis of substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones through Michael reactions. These reactions showcase the versatility of cyanoacetamide compounds in organic synthesis, enabling the creation of various heterocycles with potential pharmaceutical applications (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial and Anticancer Activities
Cyanoacetamide derivatives have also been evaluated for their antimicrobial and anticancer activities. A study synthesized and assessed the antimicrobial activity of isoxazole-based heterocycles incorporating a sulfamoyl moiety. This research highlights the biological relevance of cyanoacetamide derivatives in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014). Furthermore, compounds derived from cyanoacetamides have demonstrated significant anticancer activity, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which showed potent cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Development of Novel Analytical Reagents
Some cyanoacetamide derivatives have been developed as analytical reagents. For example, AMACE1, a versatile aminoacetamide electrophore reagent, was synthesized and coupled to model analytes for oxidative sugar damage to DNA. This application demonstrates the utility of cyanoacetamide derivatives in trace organic analysis, indicating their importance in biochemical research (Lu & Giese, 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)11(20)8-10(9-4-2-1-3-5-9)18-19-12(21)6-7-17/h1-5H,6,8H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHMFYCKJAIAOI-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)


![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)
![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)


![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)
![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)
